molecular formula C16H25N3O2 B2933958 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine CAS No. 227751-86-2

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine

Cat. No. B2933958
CAS RN: 227751-86-2
M. Wt: 291.395
InChI Key: NGHWFILDWHJGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine” is a complex organic molecule. It contains a Boc-amino group, which is a tert-butyl carbamate . Boc-amino groups are commonly used in peptide synthesis as a protecting group for amines . The Boc group is stable and can be cleaved by mild acidolysis .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . These reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .


Molecular Structure Analysis

The Boc group in the molecule is stable towards most nucleophiles and bases . The X-ray structure of Boc2-alanine has also been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc .


Chemical Reactions Analysis

The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . The Boc group can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It is ranked as “one of the most commonly used protective groups for amines” .

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides. The Boc-amino group protects the amino functionality during the peptide coupling reactions. This protection is crucial because it prevents unwanted side reactions and ensures that the peptide chain grows in the correct sequence. The Boc group can be removed under acidic conditions without affecting the rest of the peptide structure .

Solid-Phase Synthesis

The solid-phase synthesis method benefits from the use of Boc-amino acids due to their stability under the conditions used to link amino acids to the growing peptide chain attached to a solid resin. This technique is particularly useful for creating complex peptides and proteins in a controlled and efficient manner .

Nanoparticle Formation

Boc-amino acids can form nanoparticles which are used in aqueous microwave-assisted solid-phase synthesis. This innovative approach is environmentally friendly and avoids the use of hazardous organic solvents, aligning with the principles of green chemistry .

Tagging Molecules

The compound’s structure allows for the attachment of tagging moieties, such as fluorescent dyes, quenchers, or biotin. These tags enable researchers to track the compound in biological systems, which is essential for studies in molecular biology and biochemistry .

Environmental Chemistry

The compound’s ability to participate in reactions that do not require organic solvents contributes to the development of sustainable synthetic methods. This is particularly important in the field of environmental chemistry, where reducing the use of volatile organic compounds is a significant goal .

Mechanism of Action

The mechanism of action of Boc-protected amines involves the protection of amino functions. When in a synthetic project there is a need to protect an amino function, its conversion to tert-butyl carbamate is generally the first option .

Safety and Hazards

While specific safety data for “2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine” is not available, general safety data for Boc-protected amines suggests that they may be harmful if swallowed .

Future Directions

The use of Boc-protected amines continues to play an important role in peptide synthesis and other areas of organic chemistry . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines .

properties

IUPAC Name

tert-butyl N-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h8-9H,4-7,10-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWFILDWHJGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC2=C(CCCN2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine

Synthesis routes and methods

Procedure details

A mixture of 11-6 (4.0 g, 13.9 mmol) and 10% Pd/carbon (4.0 g) in EtOH (100 mL) was stirred under a balloon of hydrogen for 4 h. Following filtration and evaporative removal of the solvent, the residue was chromatographed (silica gel, 70:28:2 chloroform/ethyl acetate/methanol) to give 11-7 as a white solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.